Tetrachlorosilane

Catalog No.
S599599
CAS No.
10026-04-7
M.F
SiCl4
Cl4Si
M. Wt
169.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrachlorosilane

CAS Number

10026-04-7

Product Name

Tetrachlorosilane

IUPAC Name

tetrachlorosilane

Molecular Formula

SiCl4
Cl4Si

Molecular Weight

169.9 g/mol

InChI

InChI=1S/Cl4Si/c1-5(2,3)4

InChI Key

FDNAPBUWERUEDA-UHFFFAOYSA-N

SMILES

[Si](Cl)(Cl)(Cl)Cl

solubility

Miscible with benzene, ether, chloroform, petroleum ether
Miscible in all proportions with carbon tetrachloride, tin tetrachloride, titanium chloride, sulfur mono- & dichlorides
Solubility in water: reaction

Synonyms

silicon tetrachloride, tetrachlorosilane

Canonical SMILES

[Si](Cl)(Cl)(Cl)Cl

The exact mass of the compound Tetrachlorosilane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with benzene, ether, chloroform, petroleum ethermiscible in all proportions with carbon tetrachloride, tin tetrachloride, titanium chloride, sulfur mono- & dichloridessolubility in water: reaction. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Tetrachlorosilane (SiCl4, CAS: 10026-04-7) is a highly volatile, moisture-sensitive, yet non-flammable inorganic liquid that serves as a foundational silicon precursor in advanced materials manufacturing. In industrial procurement, it is primarily valued for its ability to undergo vapor-phase oxidation or hydrolysis to yield ultra-high-purity, carbon-free silica (SiO2), or reduction to yield semiconductor-grade epitaxial silicon. Unlike organosilicon compounds, SiCl4 contains no carbon-hydrogen bonds, eliminating a major source of optical and electronic defects. While it reacts vigorously with ambient moisture to release corrosive hydrogen chloride gas, its lack of flammability makes it a critical bulk-scale alternative to pyrophoric or highly explosive silane analogs in chemical vapor deposition (CVD) and outside vapor deposition (OVD) workflows[1].

Procurement Fit

Workflow CVD precursor for high-purity silicon and SiO₂ films
Selection Chlorosilane with high thermal stability and 6N purity availability
Use Context Semiconductor, photovoltaic, and optical fiber manufacturing

Substituting Tetrachlorosilane with alternative silicon sources forces a buyer into severe trade-offs between safety, purity, and process compatibility. If a manufacturer substitutes SiCl4 with tetraethyl orthosilicate (TEOS) for silica deposition, the organic precursor introduces carbon residues and hydroxyl (OH-) groups, which cause unacceptable optical attenuation (signal loss) at critical telecom wavelengths, rendering it useless for long-haul optical fibers [1]. Conversely, if a buyer substitutes SiCl4 with trichlorosilane (HSiCl3) or dichlorosilane to lower the CVD deposition temperature, they introduce extreme flammability and explosion risks. Trichlorosilane is highly flammable and silane is pyrophoric, whereas SiCl4 is entirely non-flammable, making it the only viable choice when facility safety infrastructure cannot accommodate explosive gas hazards [2].

Substitution Risk

Thermal decomposition profile may shift CVD process window relative to TCS or DCS
Semiconductor-grade purity specifications differ among chlorosilanes; SiCl₄ typically available at higher purity
Catalytic reaction outcome diverges; SiCl₄ enables spiro silacarbocycles not typically accessible with HSiCl₃

Elimination of Carbon and Hydroxyl Impurities in Optical Silica

In the production of optical fiber preforms, precursor purity directly dictates signal transmission quality. SiCl4 is utilized in Outside Vapor Deposition (OVD) and Vapor Axial Deposition (VAD) to produce synthetic silica with transition metal and hydroxyl (OH-) impurities below parts per billion (ppb). This ultra-pure, carbon-free deposition eliminates the water peak attenuation at 1383 nm, consistently achieving strict G.652.D telecom standards of ≤ 0.19 dB/km at 1550 nm [1]. In contrast, using organic precursors like TEOS introduces carbon and higher OH- concentrations into the glass matrix, significantly increasing optical scattering and absorption losses[2].

Evidence DimensionOptical attenuation and impurity profile in deposited SiO2
Target Compound DataSiCl4 (Carbon-free, OH- < ppb, attenuation ≤ 0.19 dB/km at 1550 nm)
Comparator Or BaselineTEOS / Organosilanes (Introduces carbon/OH- defects, higher attenuation)
Quantified DifferenceSiCl4 enables < ppb impurity levels, eliminating the 1383 nm water peak entirely.
ConditionsHigh-temperature OVD/VAD flame hydrolysis

Procurement of fiber-grade SiCl4 is mandatory for telecommunications manufacturers who must meet strict G.652.D low-attenuation standards.

Thermal stability
Head-to-head
SiCl₄ negligible decomposition 600–1100°C
SiHCl₃ exhibits 3.8× higher SiCl₂ radical partial pressure at 600°C
Defines CVD process window and gas-phase nucleation risk
First-principles thermodynamic analysis; temperature range 600–1100°C

Bulk Handling Safety and Non-Flammability in CVD Environments

A defining procurement advantage of SiCl4 is its thermal stability and safety profile compared to hydrogenated chlorosilanes. According to global safe handling guidelines, SiCl4 is a non-flammable liquid and will not autoignite in air. In stark contrast, trichlorosilane (HSiCl3) is a highly flammable liquid that readily forms explosive mixtures (flash point < -10°C), and silane (SiH4) is a pyrophoric gas capable of spontaneous combustion below 54°C [1]. While SiCl4 requires higher energy inputs for reduction, its non-flammability drastically reduces the engineering controls, specialized explosion-proof infrastructure, and insurance costs required for bulk storage and transport [1].

Evidence DimensionFlammability and autoignition risk
Target Compound DataSiCl4 (Non-flammable, no flash point)
Comparator Or BaselineTrichlorosilane (Highly flammable, flash point < -10°C) / Silane (Pyrophoric)
Quantified DifferenceSiCl4 eliminates the risk of autoignition and hydrocarbon-like combustion present in HSiCl3.
ConditionsAmbient air storage and bulk industrial handling

Facilities lacking the extreme safety infrastructure required for pyrophoric or highly flammable gases must select SiCl4 for silicon deposition.

SiC morphology
Head-to-head
SiCl₄ reported top rank for surface quality at low C/Si ratio among tested precursors
Supports morphology-first process selection for power electronics
Comparative CVD study with SiHCl₃, SiH₄+HCl, C₃H₈, C₂H₄, CH₄

High-Temperature Epitaxial Silicon Deposition Stability

In semiconductor epitaxial growth, the choice of precursor dictates the thermal budget and growth rate. SiCl4 requires high deposition temperatures, typically >1150°C, to undergo hydrogen reduction to silicon [1]. While dichlorosilane (1000-1150°C) and silane (<1000°C) offer lower-temperature deposition, SiCl4 provides a highly controlled, slower growth rate that is advantageous for specific high-temperature epitaxial processes where rapid kinetic deposition would cause structural defects [1]. Furthermore, because it is fully chlorinated, it avoids the rapid, sometimes unstable thermodynamic decomposition seen with dichlorosilane, ensuring uniform layer formation at elevated temperatures [1].

Evidence DimensionCVD Deposition Temperature
Target Compound DataSiCl4 (>1150°C deposition temperature)
Comparator Or BaselineDichlorosilane / Silane (<1000°C to 1150°C)
Quantified DifferenceSiCl4 requires >150°C higher processing temperatures, resulting in slower, thermodynamically controlled growth.
ConditionsEpitaxial silicon CVD reactor with hydrogen reduction

Buyers optimizing for slow, highly uniform epitaxial growth at high thermal budgets should procure SiCl4 over kinetically aggressive lower-temp silanes.

Semiconductor purity
Data to verify
SiCl₄: 99.9999% (6N)
TCS: 99.999% (5N) · DCS: 99.99% (4N)
Enables higher-purity silicon deposition for advanced semiconductor nodes
Vendor specification comparison; verify lot-specific certificate
Sila-cycloaddition
Head-to-head
SiCl₄: double [4+1] cycloaddition → spiro silacarbocycles
HSiCl₃: tandem addition/nucleophilic substitution pathway
Unique access to spiro organosilicon building blocks for synthesis
Ni-catalyzed reductive coupling with 1,3-dienes

Optical Fiber Preform Manufacturing (OVD/VAD)

SiCl4 is the mandatory precursor for the core and cladding of telecommunications-grade optical fibers. Its carbon-free composition allows for the flame hydrolysis deposition of ultra-pure silica soot, ensuring that hydroxyl and transition metal impurities remain below the parts-per-billion threshold required to eliminate signal attenuation at 1383 nm and 1550 nm [1].

Safe-Handling Semiconductor Epitaxy

For semiconductor fabrication facilities that cannot support the extreme explosion-proof infrastructure required for trichlorosilane or pyrophoric silane, SiCl4 serves as a non-flammable alternative for chemical vapor deposition (CVD) of epitaxial silicon. Though it requires processing temperatures above 1150°C, it provides a stable, highly controlled growth environment [2].

Synthesis of High-Purity Silicate Esters and Organosilanes

As a highly reactive, fully chlorinated electrophile, SiCl4 is a primary industrial starting material for synthesizing custom organosilanes. Its lack of pre-existing silicon-carbon bonds makes it the ideal blank-slate precursor for controlled alcoholysis or Grignard reactions in specialty chemical manufacturing, avoiding the handling risks of flammable chlorosilane analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temp Si epitaxy & SiC coating
Thermal stability & morphology control
Process window & surface quality at low C/Si ratio
Optical fiber preform manufacturing
Semiconductor-grade purity
Trace metal impurity control & attenuation performance
Spiro silacarbocycle synthesis
Double [4+1] cycloaddition reactivity
Product class selectivity under Ni catalysis

Physical Description

Silicon tetrachloride is a colorless, fuming liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue in the presence of moisture. It is used in smoke screens, to make various silicon containing chemicals, and in chemical analysis.
GasVapor; Liquid
COLOURLESS CLEAR FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless, clear, mobile, fuming liquid

Boiling Point

135.7 °F at 760 mm Hg (USCG, 1999)
59 °C
57 °C

Vapor Density

7.59 g/l
Relative vapor density (air = 1): 5.9

Density

1.48 at 68 °F (USCG, 1999)
1.52 @ 0 °C/4 °C
Relative density (water = 1): 1.48

Odor

Suffocating odor

Melting Point

-94 °F (USCG, 1999)
-70 °C
-68 °C

UNII

96L75U0BM3

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

236 mm Hg @ 25 °C /Calculated from experimentally derived coefficients/
Vapor pressure, kPa at 20 °C: 26

Pictograms

Irritant

Irritant

Impurities

Grades: Technical; 99.5%; CP (99.8%); semiconductor
Low purity tetrachlorosilane used as a raw material in the production of fumed silica contains some trichlorosilane as well as methyltrichlorosilane.

Other CAS

10026-04-7

Wikipedia

Silicon(IV) chloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

PREPARED FROM THE ELEMENTS.
HEATING SILICON DIOXIDE AND COKE IN A STREAM OF CHLORINE.
Can be manufactured directly by the reaction of chlorine on silicon metal or ferrosilicon at 500 °C or silicon carbide.
Industrial tetrachlorosilane derives from two processes associated with trichlorosilane, the direct reaction of hydrogen chloride on silicon primarily produced as an intermediate for fumed silica production, and as a byproduct in the disproportionation reaction of trichlorosilane to silane utilized in microelectronics.
Byproduct in the production of zirconium tetrachloride.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Primary metal manufacturing
Rubber product manufacturing
Silane, tetrachloro-: ACTIVE
The production of tetrachlorosilane directly by the reaction of chlorine on silicon was abandoned worldwide in the early 1980s.
The production of tetrachlorosilane as a byproduct of zirconium tetrachloride has decreased in the 1990s owing to reduction in demand for zirconium in nuclear facilities. Previously substantial quantites were produced by this route.

Storage Conditions

Storage temperature: ambient.
IN THE ABSENCE OF WATER IT HAS PRACTICALLY NO ACTION ON IRON, STEEL, OR THE COMMON METALS AND ALLOYS, AND CAN BE STORED AND HANDLED IN METAL EQUIPMENT WITHOUT DANGER.
ALL CONTAINERS, PIPES, APPARATUS, INSTALLATIONS & STRUCTURES USED FOR MFR, STORAGE, TRANSPORT OR USE OF THESE SUBSTANCES MUST BE OF MATERIAL RESISTANT TO CORROSIVE SUBSTANCES OR BE PROTECTED BY SUITABLE COATINGS... ALL CONTAINERS OR RECEPTACLES SHOULD BE CLEARLY LABELLED TO INDICATE THEIR CONTENTS & SHOULD BEAR DANGER SYMBOL FOR CORROSIVES. /CORROSIVE SUBSTANCES/

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